8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Overview
Description
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C9H8ClNO4 It is characterized by a benzodioxine ring substituted with a chloromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine typically involves the nitration of a suitable precursor followed by chloromethylation. One common synthetic route starts with the nitration of 4H-benzo[1,3]dioxine to introduce the nitro group at the 6-position. This is followed by a chloromethylation reaction to introduce the chloromethyl group at the 8-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and formaldehyde and hydrochloric acid for chloromethylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Reduction: The major product is 8-aminomethyl-6-nitro-4H-benzo[1,3]dioxine.
Oxidation: Products include various oxidized forms of the benzo[1,3]dioxine ring.
Scientific Research Applications
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Properties
IUPAC Name |
8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFVAYNOKLOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396270 | |
Record name | 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99849-17-9 | |
Record name | 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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